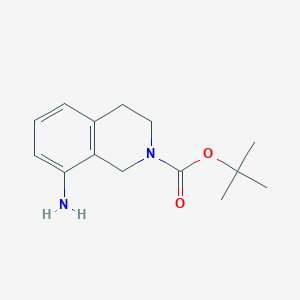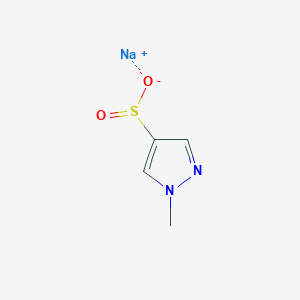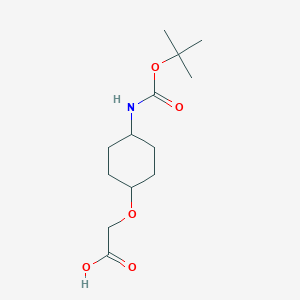
2-Amino-5-bromo-4-methylphenol
Übersicht
Beschreibung
2-Amino-5-bromo-4-methylphenol, also known as 5-bromo-4-methyl-2-aminophenol (BMAP), is an aromatic compound that has been studied for its wide range of applications in the fields of medicine, biochemistry, and pharmacology. BMAP is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. It has a melting point of 191-193 °C and a boiling point of 300 °C. BMAP is a versatile compound that can be used to synthesize a variety of compounds, including drugs, dyes, and other compounds.
Wissenschaftliche Forschungsanwendungen
Catalyst-Free Synthesis
It has been involved in environmentally beneficial, versatile, and facile procedures for the synthesis of aryl/heteroaryl bromides using N-bromosuccinimide in water extract of pomegranate ash .
Hemoglobin Research
2-Amino-5-methylphenol, a related compound, has been converted to dihydrophenoxazinone by purified human hemoglobin, indicating potential applications in biochemical research involving hemoglobin .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been known to interact with various enzymes and proteins within the body .
Mode of Action
It’s known that similar compounds can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can subsequently influence its interaction with its targets .
Biochemical Pathways
It’s known that similar compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 2-Amino-5-bromo-4-methylphenol can be influenced by various environmental factors. For instance, it has been noted that similar compounds may be sensitive to prolonged exposure to air . Additionally, the pH of the environment can also influence the compound’s action, as it can affect the compound’s ionization state, which in turn can influence its absorption and distribution within the body .
Eigenschaften
IUPAC Name |
2-amino-5-bromo-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXPERJCSIOEKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate](/img/structure/B1375004.png)


![5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1375007.png)